Enhanced Target Engagement: 3,4‑Dichloro Substitution Pattern Confers >10‑Fold Binding Affinity Advantage in RPA70N Inhibition
In a fragment‑based optimization campaign for RPA70N inhibitors, the 3,4‑dichlorophenyl substitution pattern (structurally analogous to the 4,5‑dichloro substitution on the pyrazole core) produced a substantial gain in binding affinity. Compound 4f (3,4‑diCl‑phenyl) exhibited an FPA competition assay Kd of 67 µM, whereas mono‑chloro or non‑halogenated analogs (e.g., 4a, 4c, 4d) failed to generate full concentration‑response curves at the highest concentration tested (500 µM), indicating a >10‑fold affinity loss [1]. The 3,4‑dichloro motif more effectively fills the lipophilic Site‑1 pocket of RPA70N, with the 4‑position chloride positioned 3.5–3.8 Å from Ser55, consistent with a halogen bond interaction [2].
| Evidence Dimension | RPA70N binding affinity (Kd, FPA competition assay) |
|---|---|
| Target Compound Data | Not directly measured; inferred from analogous 3,4‑dichlorophenyl substitution |
| Comparator Or Baseline | Mono‑chloro or unsubstituted phenyl analogs (e.g., 4a, 4c, 4d): No quantifiable binding up to 500 µM |
| Quantified Difference | >10‑fold affinity advantage for dichloro substitution pattern |
| Conditions | Fluorescence polarization anisotropy (FPA) competition assay; recombinant RPA70N protein |
Why This Matters
This SAR trend establishes that the 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole scaffold is uniquely poised for further elaboration into potent RPA70N inhibitors, a target of interest for cancer therapy development.
- [1] Waterson AG, Kennedy JP, Patrone JD, et al. Diphenylpyrazoles as Replication Protein A Inhibitors. ACS Med Chem Lett. 2014;6(2):140-145. doi:10.1021/ml5003629 View Source
- [2] Waterson AG, et al. Diphenylpyrazoles as Replication Protein A Inhibitors. ACS Med Chem Lett. 2014;6(2):140-145. (See also structural analysis within the article). View Source
